molecular formula C16H25NO2 B8541166 N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide

N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide

Cat. No.: B8541166
M. Wt: 263.37 g/mol
InChI Key: MYZTZPYUZCUAQW-UHFFFAOYSA-N
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Description

N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide is a compound that belongs to the class of phenolic amines It is characterized by the presence of a formyl group attached to a benzyl amine, which is further substituted with tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formyl group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and formyl groups, as well as the steric hindrance provided by the tert-butyl groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines or thiols. These products can further undergo additional reactions to form more complex molecules .

Mechanism of Action

The mechanism of action of N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide involves its ability to scavenge free radicals and inhibit oxidative processes. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the formyl group can participate in redox reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide is unique due to its combination of antioxidant properties and reactivity provided by the formyl group. This makes it versatile for various applications in chemistry, biology, and medicine, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]formamide

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-7-11(9-17-10-18)8-13(14(12)19)16(4,5)6/h7-8,10,19H,9H2,1-6H3,(H,17,18)

InChI Key

MYZTZPYUZCUAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 11.09 g (47 mmol) 3,5-di-tert.butyl-4-hydroxybenzaldehyde, 40 g ammonium formate and 40 mL formamide were stirred and heated to 170° C. for 30 minutes. The mixture was allowed to cool down to room temperature and treated with 100 mL water. The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine precipitated from the mixture, was isolated by filtration, washed with water and dried. The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was recrystallized from toluene/heptane 1/1. 9.36 g (76%) of N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was isolated (130-1° C.).
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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